molecular formula C19H18N6O2 B15105098 N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B15105098
M. Wt: 362.4 g/mol
InChI Key: CHGAKFDDDLPCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone with two critical substituents: a 1H-benzimidazol-1-yl ethyl group and a 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl moiety. Such structural attributes make it a candidate for targeting enzymes or receptors requiring dual hydrophobic and polar interactions .

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C19H18N6O2/c26-17(21-11-12-25-13-22-15-3-1-2-4-16(15)25)5-6-18-23-19(24-27-18)14-7-9-20-10-8-14/h1-4,7-10,13H,5-6,11-12H2,(H,21,26)

InChI Key

CHGAKFDDDLPCKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCNC(=O)CCC3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and oxadiazole intermediates, followed by their coupling under specific conditions.

    Benzimidazole Synthesis: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Oxadiazole Synthesis: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and oxadiazole intermediates with the pyridine ring under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The oxadiazole ring may contribute to the compound’s ability to disrupt cellular processes. Overall, the compound’s effects are mediated through its binding to key biomolecules, leading to alterations in cellular function and viability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Propanamide Scaffolds

The following table summarizes key analogues, emphasizing structural variations and their implications:

Compound Name & Structure (Key Substituents) Synthesis Yield (%) Analytical Data (MS/NMR) Key Features/Applications Reference
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide 47 ESI-MS: m/z 342.2 [M+H]+ Isopropyl enhances hydrophobicity; pyrimidine-pyrazole moiety for kinase inhibition .
N-(1-Benzyl-4-piperidinyl)-3-[1-{2-[(3-methyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-2,4-dioxoquinazolinyl]propanamide N/A N/A Quinazolinyl-dione core for topoisomerase targeting; benzylpiperidine improves CNS penetration .
3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6a) N/A HR-ESI-MS: Reported Nitro and cyano groups enhance electron-withdrawing effects; carbazole for fluorescence-based imaging .
3-{3-[(Benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[2-(4-methylphenyl)ethyl]propanamide N/A Full NMR characterization Benzenesulfonyl group improves solubility; p-methylphenethyl aids in receptor binding .

Functional Group Analysis

  • Oxadiazole Substituents: The target compound’s pyridin-4-yl group on oxadiazole (electron-deficient) contrasts with isopropyl () or benzenesulfonyl (), altering polarity and binding selectivity. Pyridinyl enhances π-π stacking with aromatic residues in receptors like cannabinoid CB2 .
  • Amide-Linked Moieties :

    • The benzimidazole-ethyl group in the target compound offers rigidity and planar stacking vs. carbazole () or quinazolinyl-dione (), which provide bulkier aromatic systems for DNA intercalation .

Research Findings and Implications

  • Physicochemical Properties :

    • The pyridinyl-oxadiazole in the target compound likely increases water solubility compared to isopropyl () or benzenesulfonyl () variants, critical for bioavailability .
    • The benzimidazole ethyl group may confer higher melting points than quinazolinyl-dione derivatives (), impacting formulation .

Biological Activity

N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure

The compound features a complex structure that includes a benzimidazole moiety and an oxadiazole ring, which are known for their diverse biological activities. The structural formula can be represented as follows:

N 2 1H benzimidazol 1 yl ethyl 3 3 pyridin 4 yl 1 2 4 oxadiazol 5 yl propanamide\text{N 2 1H benzimidazol 1 yl ethyl 3 3 pyridin 4 yl 1 2 4 oxadiazol 5 yl propanamide}

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of benzimidazole and oxadiazole exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures possess activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Activity Level Reference
Staphylococcus aureusModerate
Escherichia coliGood
Candida albicansModerate
Klebsiella pneumoniaeSignificant

In vitro assays demonstrated that the compound exhibits bactericidal effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

2. Antitumor Activity

The benzimidazole scaffold has been linked to antitumor properties. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.

A study evaluated the cytotoxic effects on various cancer cell lines and reported that the compound induced apoptosis in human cancer cells through the activation of caspase pathways.

The proposed mechanism of action involves interaction with specific biological targets:

  • DNA Gyrase Inhibition : Compounds with a similar structure have been identified as inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comprehensive study involving the synthesis and evaluation of benzimidazole derivatives, the compound was tested against a panel of microorganisms. The results indicated that it had potent activity against both Staphylococcus aureus and Pseudomonas aeruginosa, with significant inhibition observed at lower concentrations compared to control groups.

Case Study 2: Antitumor Activity Assessment
Another investigation focused on the antitumor activity of related compounds in vitro. The study revealed that these compounds could significantly reduce cell viability in breast and colon cancer cell lines, suggesting potential for further development as chemotherapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.